5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde
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Overview
Description
5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a pyridine carbaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(6-Chloropyridin-3-YL)pyridine-3-carboxylic acid.
Reduction: Formation of 5-(6-Chloropyridin-3-YL)pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-pyridineboronic acid: Another pyridine derivative used in similar synthetic applications.
3-Chloropyridine: A simpler chloropyridine compound with different reactivity and applications.
Uniqueness
5-(6-Chloropyridin-3-YL)pyridine-3-carbaldehyde is unique due to its specific structure, which combines a chloropyridine moiety with a pyridine carbaldehyde. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
5-(6-chloropyridin-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-2-1-9(6-14-11)10-3-8(7-15)4-13-5-10/h1-7H |
InChI Key |
CJIMTWCBLMEBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=CC(=C2)C=O)Cl |
Origin of Product |
United States |
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